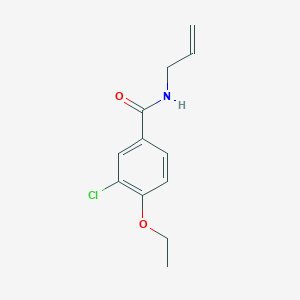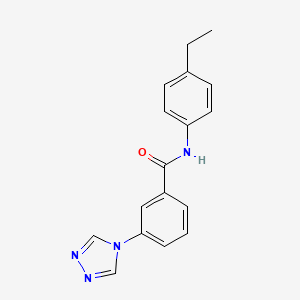
N~4~-(4-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as CDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CDP belongs to the class of piperidine derivatives and has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N~4~-(4-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has been shown to increase the release of dopamine and serotonin, which can improve cognitive function and mood.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the reduction of oxidative stress, and the inhibition of inflammatory cytokines. This compound has also been shown to improve mitochondrial function and increase ATP production, which can improve cellular energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~4~-(4-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, this compound has some limitations, including its low bioavailability and poor blood-brain barrier penetration.
Direcciones Futuras
There are several future directions for the study of N~4~-(4-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its exact mechanism of action. Other future directions include the development of novel derivatives of this compound with improved pharmacological properties and the investigation of its potential use in combination with other drugs for synergistic effects.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. This compound has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects. While there are still many unanswered questions about this compound, its potential as a therapeutic agent makes it an exciting area of research for the future.
Métodos De Síntesis
N~4~-(4-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized using various methods, including the reaction of 4-chlorobenzaldehyde with diethyl malonate, followed by cyclization with ammonium acetate and reduction with sodium borohydride. Other methods involve the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and subsequent cyclization with ammonium acetate.
Aplicaciones Científicas De Investigación
N~4~-(4-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, this compound has been studied for its potential use in the treatment of anxiety disorders and depression. In pharmacology, this compound has been shown to have analgesic effects and can reduce inflammation.
Propiedades
IUPAC Name |
4-N-(4-chlorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-3-20(4-2)17(23)21-11-9-13(10-12-21)16(22)19-15-7-5-14(18)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBCSJZTHLIMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5492446.png)

![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492450.png)
![2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5492464.png)

![2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5492480.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-(4-methoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5492488.png)

![2-acetyl-3-[(2-ethylphenyl)imino]-4-nitro-1-indanone](/img/structure/B5492509.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5-[(4-methylpiperidin-1-yl)methyl]-2-furamide](/img/structure/B5492511.png)
![5-isopropyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5492518.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5492521.png)

![6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5492537.png)